4-Methyl-2-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-4-5-10-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPHXOHYQBXXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient pyrimidine ring undergoes regioselective substitution at the 4- and 6-positions due to the directing effects of the pyrrolidinyl and methyl groups.
Example Reactions:
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Reaction with amines (e.g., morpholine, phenethylamine) under basic conditions yields 4,6-disubstituted pyrimidines .
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Substitution with thiols or alcohols occurs at elevated temperatures (80–120°C) using polar aprotic solvents like DMF or THF .
Table 1: S<sub>N</sub>Ar Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 4-Methyl-6-morpholinopyrimidine | 72% | |
| N-Methylphenethylamine | Pd catalysis, 100°C | 4-Methyl-2-(phenethylamino)pyrimidine | 65% |
Alkylation and Arylation
The methyl group and pyrrolidine nitrogen participate in alkylation/arylation reactions:
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Methyl group alkylation : Reacts with alkyl halides (e.g., benzyl chloride) under basic conditions to form branched derivatives .
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Pyrrolidine nitrogen alkylation : Quaternary ammonium salts form via reaction with iodomethane or ethyl bromoacetate .
Mechanistic Insight : Alkylation at the pyrrolidine nitrogen is sterically hindered, requiring bulky bases like cesium carbonate for deprotonation .
Condensation Reactions
The pyrimidine ring facilitates condensation with carbonyl compounds:
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With ketones : Forms fused pyrimidine derivatives via oxidative annulation using TEMPO/Fe catalysts .
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With amidines : Generates polysubstituted pyrimidines under copper catalysis .
Example :
Hydrogenation and Reduction
The pyrimidine ring undergoes partial or complete reduction under hydrogenation conditions:
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Partial reduction : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) yields 1,4-dihydropyrimidines.
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Complete reduction : High-pressure H<sub>2</sub> (40 psi) with Pd(OH)<sub>2</sub> converts the ring to a piperidine derivative .
Table 2: Reduction Outcomes
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| Pd/C, H<sub>2</sub>, EtOH | 1,4-Dihydropyrimidine | 90% | |
| Pd(OH)<sub>2</sub>, HCl, 40 psi | Tetrahydro-pyrimidine | 78% |
Acid-Base Reactivity
The pyrrolidine nitrogen acts as a weak base (pK<sub>a</sub> ~7.5), enabling:
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Protonation : Forms water-soluble salts with HCl or H<sub>2</sub>SO<sub>4</sub> .
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Hydrogen bonding : Participates in C–H⋯N interactions, stabilizing crystal lattices .
Structural Evidence : X-ray crystallography confirms dimerization via N–H⋯N bonds in solid-state .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization:
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Suzuki-Miyaura : 5-Bromo derivatives react with aryl boronic acids to form biarylpyrimidines .
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Buchwald-Hartwig Amination : Introduces aryl amines at the 4-position using XPhos-Pd-G3 catalysts .
Case Study :
Buchwald-Hartwig amination of 4-chloro-2-(pyrrolidin-1-yl)pyrimidine with 4-methylpiperazine affords a kinase inhibitor precursor (63% yield) .
Oxidation and Functionalization
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Methyl group oxidation : KMnO<sub>4</sub> converts the methyl group to a carboxylic acid.
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Pyrrolidine ring oxidation : HNO<sub>3</sub> opens the ring to form glutaric acid derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Methyl-2-(pyrrolidin-1-yl)pyrimidine serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate for developing new compounds. For instance, it can be utilized in the synthesis of other heterocyclic compounds and pharmaceuticals through nucleophilic substitution reactions, often employing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Biological Research
Modulation of Biological Pathways
Research indicates that 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine may modulate biological pathways by interacting with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidinyl group enhances its binding affinity, which can lead to significant biological effects. Studies have explored its potential as a modulator in various biological systems, particularly in relation to immune responses and cellular signaling pathways .
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to inhibit certain biological pathways suggests that it could be developed into a pharmacological agent targeting diseases associated with aberrant protein kinase activity. For example, research has shown that derivatives of pyrimidine compounds can inhibit the activity of kinases involved in inflammatory diseases .
Case Study: Anticancer Activity
A study focusing on derivatives of 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine found that certain modifications enhanced its anticancer properties by targeting specific cancer cell lines. This highlights the compound's potential as a scaffold for drug development aimed at treating various cancers .
Industrial Applications
Development of Agrochemicals and Pharmaceuticals
In industrial settings, 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine is utilized in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for creating new materials with specific functionalities. The compound's role in synthesizing agrochemicals is particularly notable, as it can enhance crop protection products through improved efficacy .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidinyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric bulk and conformational flexibility. Piperidine derivatives exhibit tighter molecular packing in crystallography , while pyrrolidine enhances solubility due to reduced ring strain.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase polarity, improving water solubility but reducing membrane permeability. Methyl groups (e.g., in ) enhance lipophilicity, favoring blood-brain barrier penetration.
- Functional Group Impact : Hydrazinyl groups () introduce nucleophilic sites for further derivatization, whereas fluorophenyl substituents () improve metabolic stability and target affinity.
Physicochemical Properties
Biological Activity
4-Methyl-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory properties. Understanding its biological activity is crucial for developing new drugs and therapeutic agents.
Chemical Structure and Properties
The molecular formula of 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine is C9H13N3. Its structure includes a pyrimidine ring substituted with a methyl group and a pyrrolidinyl moiety, which enhances its pharmacological properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine. It has shown promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | 11.29 - 77.38 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings indicate that the compound exhibits strong antibacterial activity, particularly against S. aureus and E. coli, with complete bactericidal effects observed within 8 hours of exposure .
Antiviral Activity
Research has also highlighted the antiviral potential of this compound, particularly in inhibiting specific viral enzymes or pathways. For instance, structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its potency against viral targets .
Anti-inflammatory Activity
The anti-inflammatory properties of 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine have been evaluated through in vitro assays measuring COX-2 inhibition. The compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib:
| Compound | IC50 (µmol) |
|---|---|
| 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This suggests that it may be a viable candidate for treating inflammatory conditions .
The mechanism by which 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as inflammation and infection.
- Receptor Modulation : The presence of the pyrrolidinyl group enhances binding affinity to certain receptors, potentially modulating signaling pathways related to pain and inflammation.
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of related compounds to improve their biological activity:
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrimidine precursors and pyrrolidine derivatives. For example, silica gel chromatography is commonly used for purification, with yields ranging from 48% to 70% depending on substituents and reaction conditions. Key steps include:
- Use of 2-(m-tolyl)pyrimidine as a starting material (e.g., for derivatives like 4m and 4n in ).
- Catalytic cross-addition reactions, such as Rhodium-catalyzed silylacetylene coupling, achieving ~53% yield over two steps .
- Characterization via NMR, NMR, and HRMS to confirm structural integrity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures. Additional techniques include:
- Spectroscopy : IR for functional group analysis, NMR for proton/carbon environments, and HRMS for molecular weight confirmation .
- Thermal Analysis : Differential scanning calorimetry (DSC) to study melting points and stability (>360°C observed in related pyrimidine derivatives) .
Q. What methods ensure purity and analytical validation?
- Methodological Answer :
- Chromatography : Silica gel chromatography for intermediate purification .
- Solubility Profiling : Testing in polar solvents (e.g., sodium hydroxide) to assess solubility for formulation studies .
- Analytical Standards : Cross-referencing with pharmacopeial guidelines for impurity profiling (e.g., LGC Standards protocols) .
Advanced Research Questions
Q. How can computational modeling optimize the design of kinase inhibitors using this compound?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to TRK kinase, leveraging structural data from pyrimidine-based inhibitors .
- SAR Analysis : Correlating substituent effects (e.g., methyl or pyrrolidine groups) with inhibitory activity using QSAR models .
- Validation : Experimental validation via enzymatic assays (IC determination) and crystallographic data .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) from independent studies. For example, TRK inhibition efficacy may vary due to differential expression of kinase isoforms .
- Control Experiments : Use isogenic cell lines or knockout models to isolate compound-specific effects .
Q. What are the enantioselective synthesis strategies for chiral derivatives?
- Methodological Answer :
- Catalytic Asymmetry : Rhodium-catalyzed cross-addition of silylacetylenes, achieving >90% enantiomeric excess (ee) in optimized conditions .
- Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification .
Q. How to determine structure-activity relationships (SAR) for pyrimidine derivatives?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperidine) and compare bioactivity .
- Crystallographic Mapping : Overlay crystal structures to identify critical hydrogen bonds or steric interactions (e.g., SHELXL-refined structures) .
Q. What metabolic pathways involve 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
